molecular formula C18H20N2O B2398525 N-(4-piperidin-1-ylphenyl)benzamide CAS No. 301305-78-2

N-(4-piperidin-1-ylphenyl)benzamide

Cat. No.: B2398525
CAS No.: 301305-78-2
M. Wt: 280.371
InChI Key: YLOKWKMPODCMBQ-UHFFFAOYSA-N
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Description

General Context of Piperidine- and Benzamide-Containing Chemical Scaffolds in Drug Discovery

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs found in pharmaceuticals. mdpi.com Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability. mdpi.com The flexible, chair-like conformation of the piperidine ring allows for precise three-dimensional arrangements of substituents, enabling optimal interactions with biological targets. This versatility has led to the incorporation of the piperidine scaffold into a wide array of drugs with diverse therapeutic applications.

Similarly, the benzamide (B126) moiety is a privileged structure in drug design. The amide bond within the benzamide group can act as a hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets. nih.gov Furthermore, the aromatic ring of the benzamide provides a platform for various substitutions, allowing for the fine-tuning of a compound's electronic and steric properties to enhance potency and selectivity. Benzamide derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Rationale for Investigating N-(4-piperidin-1-ylphenyl)benzamide and its Structural Analogs

The rationale for the focused investigation of this compound and its analogs is multifaceted. The combination of the piperidine and benzamide scaffolds within a single molecular framework offers the potential for synergistic or novel pharmacological activities. The phenyl linker serves to orient these two key pharmacophores in a specific spatial arrangement, which can be critical for binding to target proteins.

Researchers are particularly interested in exploring how modifications to this core structure impact biological activity. Structure-activity relationship (SAR) studies on analogs of this compound aim to elucidate the key structural features required for a desired therapeutic effect. For instance, studies on related compounds have shown that substitutions on both the piperidine and benzamide rings can significantly influence potency and selectivity for specific biological targets.

Overview of Key Research Domains Pertaining to the this compound Framework

The this compound framework has proven to be a fertile ground for discovery in several key research domains within medicinal chemistry. The versatility of this scaffold allows for its adaptation to target a range of biological pathways implicated in various diseases.

Research DomainTherapeutic Target/ApplicationKey Findings from Analog Studies
NeuroscienceMuscarinic Acetylcholine Receptors (M1)Analogs have been developed as selective M1 antagonists for potential use in movement disorders like Parkinson's disease and dystonia. nih.govnih.gov
OncologyHypoxia-Inducible Factor 1 (HIF-1) PathwayDerivatives have been synthesized as activators of the HIF-1α pathway, which can promote apoptosis in tumor cells. nih.gov
OncologyPoly(ADP-ribose) Polymerase (PARP)The benzamide moiety is a key feature in many PARP inhibitors, and related structures have shown potent inhibitory activity. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-piperidin-1-ylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18(15-7-3-1-4-8-15)19-16-9-11-17(12-10-16)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOKWKMPODCMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis of N 4 Piperidin 1 Ylphenyl Benzamide and Structural Derivatives

Established Synthetic Routes to the N-(4-piperidin-1-ylphenyl)benzamide Core

The synthesis of the this compound scaffold is typically achieved through convergent strategies that build the molecule by joining key fragments. These methods are well-documented and allow for the production of a wide array of derivatives through the use of varied starting materials.

Formation of the Benzamide (B126) Linkage

The creation of the amide bond is a cornerstone of the synthesis of this compound. This transformation most commonly involves the acylation of 4-(piperidin-1-yl)aniline with an activated benzoic acid derivative. A prevalent method is the reaction with benzoyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov

Alternative procedures employ coupling agents to facilitate the reaction between benzoic acid and the aniline (B41778) derivative. Reagents like 1,1'-Carbonyldiimidazole (CDI) are used to activate the carboxylic acid, which then readily reacts with the amine. researchgate.net Another approach is aminolysis, where an ester of benzoic acid is reacted with the aniline to form the more stable amide bond. mdpi.com These methods are robust and can be adapted for a variety of substituted benzoic acids and anilines to produce a library of derivatives. mdpi.comnanobioletters.com

A general scheme for this reaction is the treatment of 4-(piperidin-1-yl)aniline with benzoyl chloride.

General Reaction Scheme for Benzamide Formation Reaction of 4-(piperidin-1-yl)aniline with benzoyl chloride to form this compound

This image is for illustrative purposes only and does not represent an actual search result.

Introduction and Functionalization of the Piperidine (B6355638) Moiety

The piperidine ring can be introduced onto the phenylaniline core through several reliable methods. A common strategy involves the nucleophilic aromatic substitution reaction between piperidine and an activated fluoronitrobenzene, such as 1-fluoro-4-nitrobenzene. The resulting 1-(4-nitrophenyl)piperidine (B1293623) is then reduced to the key intermediate, 4-(piperidin-1-yl)aniline. researchgate.net The reduction of the nitro group is typically accomplished using reagents like iron powder in the presence of ammonium (B1175870) chloride or through catalytic hydrogenation. researchgate.net

Another widely used method is reductive amination. This involves reacting a ketone or aldehyde with piperidine to form an enamine or iminium ion intermediate, which is then reduced to form the C-N bond. nih.govresearchgate.net Furthermore, the piperidine ring itself can be synthesized through the hydrogenation of corresponding pyridine (B92270) precursors, often using transition metal catalysts like rhodium or palladium. mdpi.comnih.gov This approach is particularly useful for creating substituted piperidine rings that can then be attached to the phenylaniline core. nih.gov

Table 1: Selected Methods for Piperidine Introduction

Starting Material Reagent(s) Intermediate/Product Reference(s)
1-Fluoro-4-nitrobenzene Piperidine, Triethylamine 1-(4-Nitrophenyl)piperidine researchgate.net
1-(4-Nitrophenyl)piperidine Iron, NH4Cl, Ethanol (B145695)/Water 4-(Piperidin-1-yl)aniline researchgate.net
Substituted Pyridines H2, Pd/C or Rh catalyst Substituted Piperidines mdpi.comnih.gov

Strategies for Phenyl Ring Derivatization

The synthesis of derivatives of this compound with substituents on either phenyl ring is generally achieved by using appropriately functionalized starting materials. researchgate.net For instance, to obtain derivatives with substituents on the benzoyl portion, a substituted benzoyl chloride or benzoic acid is used in the amide formation step. mdpi.com

To achieve derivatization of the N-phenyl ring, the synthesis can begin with a substituted nitrobenzene. For example, starting with 2,4-difluoronitrobenzene (B147775) allows for the synthesis of analogs containing fluorine on the aniline ring. researchgate.net The piperidine is introduced via nucleophilic substitution, typically displacing one of the fluorine atoms, followed by reduction of the nitro group to an amine, which is then acylated. This modular approach provides a straightforward path to a wide range of structurally diverse compounds.

Advanced Synthetic Approaches for this compound Analogs

To create more complex and stereochemically defined analogs, advanced synthetic methods are employed. These techniques offer greater control over the molecular architecture, particularly for the synthesis of chiral piperidine-containing compounds.

Stereoselective Synthesis of Piperidine-containing Intermediates

The synthesis of enantiomerically pure piperidine derivatives is crucial for developing specific pharmacological agents. Stereoselective methods often involve the asymmetric hydrogenation of substituted pyridine or dihydropyridine (B1217469) precursors. mdpi.com The use of chiral catalysts, including those based on rhodium or iridium, can induce high levels of stereoselectivity. mdpi.com

Another powerful technique is the oxidative carbon-hydrogen bond functionalization of enamides. This method uses an oxidizing agent to trigger a cyclization reaction that forms the piperidine ring with good to excellent stereocontrol. rsc.org Additionally, modular strategies have been developed that start from the "chiral pool," using readily available enantiopure starting materials like amino acids. These can be elaborated through a series of reactions, including cyclizations and regioselective functionalizations, to build highly substituted chiral piperidines. acs.org

Table 2: Advanced Methods for Stereoselective Piperidine Synthesis

Method Key Features Intermediate Type Reference(s)
Asymmetric Hydrogenation Use of chiral transition metal catalysts (Rh, Pd) Substituted Pyridines mdpi.com
Oxidative C-H Functionalization DDQ-mediated cyclization of pendent nucleophiles N-Vinyl amides/carbamates rsc.org

Catalytic Methodologies for C-N Bond Formation

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-nitrogen bonds efficiently. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a versatile method for coupling aryl halides or triflates with amines, including piperidine. This reaction is known for its broad substrate scope and functional group tolerance.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative and often more economical method for forming the aryl-piperidine bond. researchgate.net These reactions typically use a copper(I) source, such as copper(I) iodide (CuI), in combination with a ligand like L-proline or pipecolinic acid, and a base. researchgate.net These catalytic systems have proven effective for the N-arylation of a wide range of nitrogen-containing heterocycles. researchgate.net Additionally, catalytic hydrogenation is a key step in reductive amination sequences, where catalysts like platinum on carbon (Pt/C) or Raney Nickel are used to reduce the intermediate iminium species to form the final C-N bond. nih.gov

Multicomponent Reactions and One-Pot Syntheses

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies in modern organic chemistry, allowing for the construction of complex molecules from simple starting materials in a single operation. These approaches are particularly valuable for generating libraries of structurally diverse compounds for pharmaceutical research.

The Ugi four-component reaction (U-4CR) stands out as a prominent MCR for synthesizing α-acetamido carboxamide derivatives, which are structurally related to this compound. mdpi.com The U-4CR typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. mdpi.comnih.gov This reaction provides a rapid and efficient pathway to peptide-like structures, known as bis-amides or peptomers. nih.gov The versatility of the Ugi reaction allows for the use of a wide array of starting materials, leading to significant molecular diversity. mdpi.com For instance, the reaction can be performed in polar protic solvents like methanol (B129727) or ethanol to optimize conditions. nih.gov

Variations of the Ugi reaction have been developed to further expand its scope. For example, using alternative components such as N-hydroxyimides in place of the carboxylic acid can lead to the formation of α-hydrazino amides. mdpi.com Solid-phase organic synthesis (SPOS) has also been combined with the Ugi reaction to facilitate the generation of compound libraries, such as N-substituted pyrrolidinones. nih.gov

One-pot syntheses for constructing the core piperidine ring are also well-established. These methods often involve the cyclization of suitable precursors. An efficient one-pot route to N-substituted piperidines involves the cyclization of diols with amines via bis-triflate intermediates. researchgate.net Another innovative one-pot method for synthesizing piperidine and pyrrolidine (B122466) derivatives starts from halogenated amides. This process integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution into a single reaction sequence, avoiding the need for expensive metal catalysts. nih.gov

Reaction Type Key Reactants Product Type Key Features Reference
Ugi Four-Component Reaction (U-4CR)Amine, Carbonyl, Carboxylic Acid, Isocyanideα-Acetamido Carboxamides (Bis-amides)High efficiency, molecular diversity, peptide-like structures. mdpi.comnih.gov nih.gov, mdpi.com
One-Pot Piperidine SynthesisDiols, AminesN-Substituted PiperidinesCyclization via bis-triflate intermediates under mild conditions. researchgate.net researchgate.net
One-Pot Piperidine SynthesisHalogenated AmidesN-Substituted PiperidinesMetal-free, integrates multiple steps (amide activation, reduction, cyclization). nih.gov nih.gov

Synthesis of Precursor and Intermediate Compounds

The synthesis of this compound relies on the availability of key precursors and intermediates, most notably 4-(piperidin-1-yl)aniline.

A common route to 4-(piperidin-1-yl)aniline involves the reduction of a nitro group on a precursor molecule. For example, N-(4-nitrophenyl)-substituted benzamides can be reduced to their corresponding amino derivatives using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. researchgate.net Similarly, 1-[1-(3-methoxy-4-nitrophenyl)-piperidin-4-yl]-4-methylpiperazine is reduced to the corresponding aniline derivative using 10% palladium on carbon under a hydrogen atmosphere. chemicalbook.com

Another approach to synthesizing the 4-(piperidin-1-yl)aniline core is through the reaction of aniline with a protected piperidone derivative. For instance, the reductive amination of aniline with 1-Boc-4-piperidone, followed by deprotection, yields N-phenylpiperidin-4-amine. chemicalbook.com The synthesis of 4-(piperidin-1-yl)aniline itself can be achieved by reacting aniline with 1-piperidinecarboxaldehyde to form an intermediate which is then reduced. chembk.com

The synthesis of N-substituted 4-phenylpiperidines, which are structurally related intermediates, can be accomplished through a one-pot cyclization of diols with various amines. researchgate.net More complex piperidine-containing intermediates can be prepared via multi-step sequences, such as the Strecker-type condensation of a piperidone with an aniline and hydrogen cyanide, followed by hydrolysis and other functional group manipulations. researchgate.net

The table below summarizes various synthetic routes to key precursors.

Target Precursor/Intermediate Starting Materials Key Reagents and Conditions Yield Reference
N-(4-aminophenyl)-substituted benzamidesN-(4-nitrophenyl)-substituted benzamidesH₂, Pd/C, EtOHNot specified researchgate.net
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline1-[1-(3-methoxy-4-nitrophenyl)-piperidin-4-yl]-4-methylpiperazine10% Pd/C, H₂, EtOHNot specified chemicalbook.com
N-phenylpiperidin-4-amineAniline, 1-Boc-4-piperidonea) NaBH(OAc)₃, AcOH, DCE; b) TFA, DCM84% (step a) chemicalbook.com
4-(Piperidin-1-yl)anilineAniline, 1-Piperidinecarboxaldehyde1. Condensation; 2. ReductionNot specified chembk.com
4-(Piperidine-3-yl)aniline3-(4-Nitrophenyl)pyridine, 3-Halogenated propylenea) Salification; b) Reduction with NaBH₄Good yield patsnap.com
Methyl 4-(phenylamino)piperidine-4-carboxylate1-Benzylpiperidin-4-one, Aniline, HCNa) Strecker condensation; b) H₂SO₄; c) SOCl₂, MeOH40-45% (3 steps) researchgate.net

Structure Activity Relationship Sar Studies of N 4 Piperidin 1 Ylphenyl Benzamide and Its Analogues

Elucidation of Pharmacophoric Requirements within the N-(4-piperidin-1-ylphenyl)benzamide Scaffold

The fundamental structure of this compound comprises three key moieties: a benzoyl group, a central phenyl linker, and a terminal piperidine (B6355638) ring. SAR studies have revealed that the integrity and specific arrangement of these components are crucial for biological activity.

The piperidine ring is a hallmark pharmacophore for various receptors, and its presence is often critical for potent binding. researchgate.net It is considered a key structural feature in ligands targeting sigma receptors, among others. researchgate.netresearchgate.net The nitrogen atom within the piperidine ring is a common feature in many biologically active alkaloids and synthetic compounds, often acting as a protonatable center for interactions with receptor sites. researchgate.netnih.gov

Influence of Substituent Variations on Biological Activity Profiles

Systematic modifications of the this compound scaffold have been performed to map the steric and electronic requirements for optimal biological activity. These studies involve altering the benzoyl moiety, the piperidine ring, and the central phenyl linker.

Substitutions on the benzoyl ring have a significant impact on the potency and selectivity of these compounds. For instance, in a series of N-(piperidin-4-yl)benzamide derivatives developed as antitumor agents, the introduction of specific substituents on the phenyl ring of the benzoyl group was found to enhance activity.

Research has shown that adding a chlorine or hydroxyl group at the para-position of the phenyl ring can significantly boost antitumor activity. researchgate.net In one study, the 4-chloro substituted compound (5h) demonstrated stronger growth inhibitory activity against several cancer cell lines compared to the 4-hydroxy analogue (5k). researchgate.net Similarly, for N-(1-benzylpiperidin-4-yl)phenylacetamide analogues targeting sigma receptors, substitutions on the phenylacetamide ring were examined. It was found that 3-substituted compounds generally had higher affinity for both sigma-1 and sigma-2 receptors compared to their 2- and 4-substituted counterparts. nih.gov Specifically, electron-withdrawing groups on the phenylamino (B1219803) B-ring were found to be optimal for AKR1C3 inhibition in a related series.

Compound IDBenzoyl Ring SubstitutionTarget/AssayActivity (IC50)
5h 4-ChloroHepG2 cell growth inhibition2.57 µM
5h 4-ChloroA549 cell growth inhibition5.48 µM
5k 4-HydroxyHepG2 cell growth inhibition> 5h
11 2-Fluoro (on phenylacetamide)Sigma-1 receptor bindingKi = 3.56 nM

This table presents selected data from studies on related benzamide (B126) derivatives to illustrate the effects of benzoyl moiety modifications.

The piperidine moiety is a critical component for the biological activity of this class of compounds. researchgate.netresearchgate.net Its structure, substitution, and conformation directly influence receptor interaction. The biological properties of piperidines are highly dependent on the type and placement of substituents on the heterocyclic ring. researchgate.net

In the development of delta opioid receptor agonists, a key modification involved replacing a piperazine (B1678402) ring in the parent compound (SNC-80) with a piperidine ring that featured an exocyclic carbon-carbon double bond. nih.gov This alteration resulted in compounds with high affinity, excellent selectivity, and significantly improved metabolic stability. nih.gov The lead compound in this new series, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a), showed an IC50 of 0.87 nM for the delta opioid receptor. nih.gov

Furthermore, the N-substituent on the piperidine ring plays a pivotal role. The N-benzyl group is a common feature in many potent ligands. nih.govnih.gov In a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, the unsubstituted parent compound itself displayed high affinity and selectivity for sigma-1 receptors (Ki = 3.90 nM). nih.gov The crystal structure of a related compound, N-[(1-benzoylpiperidin-4-yl)methyl]benzamide, confirms that the piperidine ring adopts a stable chair conformation, which is a common low-energy state for this ring system. nih.gov

Halogen substitution on this ring generally increased the affinity for sigma-2 receptors while maintaining similar affinity for sigma-1 receptors. nih.gov Conversely, introducing electron-donating groups like OH, OMe, or NH2 led to weak or negligible affinity for sigma-2 receptors, with only moderate affinity for sigma-1 receptors. nih.gov This indicates that the electronic nature of this part of the molecule can fine-tune selectivity between different receptor subtypes.

Bioisosteric Replacements and Their Mechanistic Implications

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. cambridgemedchemconsulting.comdrughunter.com In the context of the this compound scaffold, this has involved replacing key functional groups with others that have similar physical or chemical properties.

A prominent example of bioisosteric replacement is the substitution of the amide bond with heterocyclic rings such as triazoles or oxadiazoles. drughunter.comnih.gov These heterocycles can mimic the hydrogen bonding capabilities and planarity of the amide group while offering enhanced metabolic stability. nih.gov For instance, the 1,2,4-oxadiazole (B8745197) ring has been successfully used as an amide bioisostere to improve the properties of enzyme inhibitors. nih.gov

In the design of novel antitumor agents based on the N-(piperidin-4-yl)benzamide structure, researchers were guided by the principle of bioisosterism to synthesize a series of new derivatives. nih.gov Another relevant example is the replacement of a piperazine ring with a modified piperidine ring in the development of delta opioid agonists, which led to compounds with superior stability. nih.gov The replacement of a phenyl ring with other aromatic systems like thiophene (B33073) or naphthyl has also been explored in related scaffolds, which in some cases had no significant effect on sigma-1 receptor affinity but could alter other properties. researchgate.net

Conformational Analysis and its Correlation with Receptor Binding

The three-dimensional shape (conformation) of this compound analogues is intrinsically linked to their ability to bind to a biological target. Conformational analysis through techniques like X-ray crystallography provides critical insights into the spatial arrangement of the different molecular fragments.

Studies on related crystal structures reveal that the piperidine ring typically adopts a chair conformation, which is its most stable form. nih.govnih.govnih.gov The relative orientation of the aromatic rings is also a key determinant of activity. In the crystal structure of N-[(1-benzoylpiperidin-4-yl)methyl]benzamide, the two phenyl rings are inclined to each other by a significant angle (80.1°), and they also form substantial dihedral angles with the mean plane of the piperidine ring. nih.gov This defined, non-planar conformation is likely crucial for fitting into a specific receptor binding pocket.

In another analogue, 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide, the dihedral angle between the piperidine ring and the phenyl ring is 41.64°. nih.gov This twisting between the rings is a common feature and suggests that a specific torsional angle is required for optimal interaction. The observation that novel analogues of delta opioid agonists demonstrate a similar SAR to the parent compound SNC-80 suggests that they likely adopt a similar binding conformation and interact with the receptor in a comparable manner. nih.gov

Preclinical Pharmacological Investigations and Biological Activity Spectrum

In Vitro Mechanistic Studies of N-(4-piperidin-1-ylphenyl)benzamide and Related Compounds

In vitro studies have been instrumental in characterizing the molecular mechanisms underlying the biological effects of this compound and similar chemical structures. These studies have explored interactions with a range of enzymes and receptors implicated in various disease pathologies.

The core structure of this compound lends itself to interactions with several enzyme families. Research has focused on its potential as an inhibitor of enzymes involved in cancer, neurodegenerative disorders, and other conditions.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation and have emerged as important targets for cancer therapy. explorationpub.com Benzamide (B126) derivatives, in particular, are a well-established class of HDAC inhibitors. nih.gov The 2'-amino or hydroxy group on the anilide moiety has been identified as crucial for inhibitory activity. nih.gov

While direct studies on this compound are limited, research on related benzamide derivatives provides significant insights. For instance, the compound MS-275 (Entinostat), a benzamide derivative, has demonstrated significant antitumor activity in vivo. nih.gov Another related compound, MGCD0103, is an isotype-selective HDAC inhibitor that targets HDACs 1-3 and 11 at submicromolar concentrations, leading to cancer cell proliferation blockage and apoptosis. nih.gov The mechanism for some benzamide inhibitors involves a two-step binding process to HDACs 1-3, where the 2-amino anilide group forms a tight interaction with the enzyme. explorationpub.comnih.gov Furthermore, N-substituted 4-alkylpiperidine hydroxamic acids, which share the piperidine (B6355638) moiety, have been identified as a new class of submicromolar HDAC inhibitors with antiproliferative activity. nih.govresearchgate.net

Compound/ClassTarget HDACsActivity/PotencyReference
Benzamide DerivativesHDACsIC50 values in the range of 2-50 µM nih.gov
MGCD0103HDACs 1-3, 11Submicromolar concentrations nih.gov
MS-275 (Entinostat)HDACsSignificant in vivo antitumor activity nih.gov
N-substituted 4-alkylpiperidine hydroxamic acidsHDACsSubmicromolar inhibition nih.govresearchgate.net
2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic AcidsHDAC6 (selective)IC50 = 0.1-1.0μM researchgate.net

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. mdpi.com Benzenesulfonamides are a well-known class of CA inhibitors. mdpi.com Research into related structures suggests that derivatives of this compound could exhibit inhibitory activity against various CA isoforms.

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are structurally related to the target compound, have been synthesized and tested for their inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.gov Several of these sulfonamides demonstrated low nanomolar inhibitory activity and selectivity against the cytosolic isoform hCA II and the tumor-associated isoforms hCA IX and hCA XII. nih.gov Specifically, compounds with piperazine (B1678402) and benzylamine (B48309) "tails" showed potent inhibition, with some derivatives inhibiting the cancer-related hCA IX at sub-nanomolar concentrations. nih.gov Similarly, N-(3-sulfamoylphenyl)benzamide derivatives have shown significant selectivity for hCA II, with some compounds also potently inhibiting hCA IX and hCA XII. researchgate.net

Compound SeriesTarget IsoformsKey FindingsReference
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamideshCA I, II, IX, XIINanomolar inhibition; selectivity for hCA II, IX, and XII. Some derivatives had Ki < 1 nM for hCA IX. nih.gov
N-(3-sulfamoylphenyl)benzamide derivativeshCA I, II, IX, XIISignificant selectivity for hCA II; some potent dual inhibitors of hCA II and hCA IX. researchgate.net
N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamideshCA I, II, IX, XIICompound 10d showed potent hCA I inhibition with a Ki of 6.2 nM. nih.gov
Sulfanilamide Derivatives with Heterocyclic CarboxamideshCA I, II, IX, XIIDisplayed inhibition against all tested isoforms with varying inhibition constants. mdpi.com

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. Several studies have explored the potential of this compound derivatives as AChE inhibitors.

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and showed potent anti-AChE activity. nih.gov The introduction of a bulky group at the para position of the benzamide and an alkyl or phenyl group on the benzamide nitrogen significantly enhanced activity. nih.gov One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 of 0.56 nM and over 18,000-fold selectivity for AChE over butyrylcholinesterase (BuChE). nih.gov Another study on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives found that a compound with a fluorine substitution at the ortho position was the most active, with an IC50 of 13 nM, which was superior to the reference drug donepezil. nih.gov

Compound SeriesMost Potent CompoundAChE Inhibition (IC50)Selectivity (AChE/BuChE)Reference
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivativesCompound 210.56 nM18,000 nih.gov
N-(2-(piperidine-1-yl)ethyl)benzamide derivativesCompound 5d (ortho-fluoro)13 nMNot specified nih.gov
1-Benzyl Piperidin-4-yl (α)-Lipoic Amide HybridsCompound 171.75 µMNot specified (also inhibits BuChE with IC50 = 5.61 µM) researchgate.net

The versatility of the benzamide scaffold has led to investigations into its effects on other enzyme systems. Derivatives of N-(piperidin-4-yl)benzamide have been identified as activators of the hypoxia-inducible factor 1 (HIF-1) pathway. researchgate.netnih.gov Certain compounds in this series showed significant inhibitory bioactivity in HepG2 cells and induced the expression of HIF-1α protein and its downstream target p21, ultimately promoting tumor cell apoptosis. researchgate.netnih.gov

In silico studies on related quinazolinone-piperazine-benzamide derivatives suggested moderate activity as kinase inhibitors, protease inhibitors, and general enzyme inhibitors. pharmacophorejournal.com Furthermore, a scaffold related to the core structure, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has been modulated to develop novel inhibitors of the NLRP3 inflammasome, a key component in inflammatory responses. mdpi.comnih.gov

Beyond enzymatic interactions, derivatives of this compound have been evaluated for their ability to bind to and modulate the function of various receptors.

A notable example is N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, a structural analog that acts as a potent and highly selective delta (δ) opioid receptor agonist, with an IC50 of 0.87 nM for this receptor. nih.gov Another closely related compound, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, has been developed as a high-affinity ligand for both sigma-1 and sigma-2 receptors, which are often overexpressed in cancer cells. nih.govresearchgate.net Competition binding studies in MCF-7 breast cancer cells showed high-affinity binding with Ki values of 4.6 nM (displaced by haloperidol) and 56 nM (displaced by DTG). nih.gov In silico studies have also pointed to the potential for related benzamide derivatives to act as G-protein coupled receptor (GPCR) ligands and nuclear receptor ligands. pharmacophorejournal.com

CompoundReceptor TargetBinding Affinity/ActivityReference
N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamideDelta (δ) Opioid ReceptorIC50 = 0.87 nM (full agonist) nih.gov
[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamideSigma-1 and Sigma-2 ReceptorsKi = 4.6 nM (vs. haloperidol), Ki = 56 nM (vs. DTG) nih.govresearchgate.net
N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide derivativesGPCRs, Nuclear ReceptorsModerate activity (in silico) pharmacophorejournal.com

Receptor Ligand Binding and Functional Assays

Sigma Receptor (σ1, σ2) Binding Characteristics

No specific data on the binding affinity of this compound for sigma-1 (σ1) or sigma-2 (σ2) receptors is available in the public domain.

Dopamine (B1211576) D2 Receptor Affinity and Functional Activity

There is no specific information available regarding the binding affinity (Ki) or functional activity (e.g., agonist, antagonist) of this compound at the dopamine D2 receptor.

Serotonin (B10506) 5-HT1A Receptor Modulation

Specific data on the modulatory effects, binding affinity, or functional activity of this compound at the serotonin 5-HT1A receptor are not publicly available.

Adrenergic α1 Receptor Interactions

Information regarding the interaction of this compound with adrenergic α1 receptors, including binding affinity and functional effects, is not available.

G Protein-Coupled Receptor (GPCR) Ligand Activity

Beyond the specific receptors mentioned above, there is no broad screening data available to characterize the ligand activity of this compound across the wider G protein-coupled receptor family.

Ion Channel Modulatory Effects

There is no publicly available information on the modulatory effects of this compound on any ion channels.

Nuclear Receptor Ligand Properties

There is no available data to suggest that this compound acts as a ligand for any nuclear receptors.

Cellular Pathway Modulation and Phenotypic Responses

Investigations into novel N-(piperidine-4-yl)benzamide derivatives have revealed their potential as potent inhibitors of cancer cell cycle progression. In a notable study, a series of these derivatives were evaluated for their antitumor activity, with specific compounds demonstrating significant biological effects on the HepG2 human hepatocarcinoma cell line. nih.gov

One particularly active derivative, compound 47 (N-(1-(2,6-difluorobenzyl)piperidin-4-yl)-4-phenoxybenzamide), was shown to induce cell cycle arrest through a p53/p21-dependent pathway. nih.govresearchgate.net Western blot analysis confirmed that treatment with this compound led to an enhanced expression of the tumor suppressor proteins p53 and p21. nih.gov The p53 protein is a critical transcription factor that, when activated by cellular stress, can induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. mdpi.com By inhibiting CDK activity, p21 effectively halts the cell cycle, preventing cell division. mdpi.com The observed upregulation of both p53 and p21 following treatment with a N-(piperidine-4-yl)benzamide derivative strongly indicates that the compound's mechanism of action involves this key regulatory pathway. nih.gov

The anticancer activity of N-(piperidine-4-yl)benzamide derivatives is also linked to their ability to induce programmed cell death, or apoptosis, in malignant cells. Research has shown that these compounds can activate hypoxia-inducible factor 1-alpha (HIF-1α) pathways. nih.gov The activation of HIF-1α and its downstream target gene p21 by these derivatives is a crucial part of their apoptotic mechanism. nih.gov

Furthermore, studies have demonstrated that highly active derivatives, such as compounds 10b and 10j , lead to the upregulation of cleaved caspase-3. nih.gov Caspase-3 is a key executioner caspase in the apoptotic cascade, and its cleavage from an inactive pro-form into its active state is a hallmark of apoptosis. The ability of these N-(piperidine-4-yl)benzamide derivatives to increase levels of HIF-1α, p21, and cleaved caspase-3 provides a clear molecular basis for their capacity to promote apoptosis in tumor cells. nih.gov

The N-(piperidine-4-yl)benzamide scaffold has been identified as a source of potent anti-proliferative agents. Derivatives of this structure have shown significant inhibitory activity against various cancer cell lines, particularly the human liver cancer cell line HepG2. nih.govnih.gov

Several derivative compounds have demonstrated IC₅₀ values in the sub-micromolar range, indicating high potency. For instance, compound 47 (N-(1-(2,6-difluorobenzyl)piperidin-4-yl)-4-phenoxybenzamide) was reported to have an IC₅₀ value of 0.25 µM against HepG2 cells. nih.gov Other diaryl ether derivatives, 10b and 10j , showed even greater potency with IC₅₀ values of 0.12 µM and 0.13 µM, respectively, in the same cell line. nih.gov While extensive data on MCF-7 (breast cancer) and A549 (lung cancer) cell lines for this specific series of derivatives is not detailed, the broader class of benzamide analogs has shown anti-proliferative activity against A549 cells, suggesting the potential for a wide spectrum of activity. nih.gov

Table 1: Anti-proliferative Activity of N-(piperidine-4-yl)benzamide Derivatives in HepG2 Cells This table is interactive. You can sort and filter the data.

Compound Chemical Name IC₅₀ (µM) Source
10b N/A 0.12 nih.gov
10j N/A 0.13 nih.gov
47 N-(1-(2,6-difluorobenzyl)piperidin-4-yl)-4-phenoxybenzamide 0.25 nih.govresearchgate.net

The broader chemical class containing the piperidinyl-benzamide moiety has been investigated for its antimicrobial properties. A study on novel 2-[4-(substituted piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives reported antibacterial activity. nih.gov Specifically, one compound from this series, compound 20 , which incorporates the piperidin-1-ylcarbonyl)phenyl structure, exhibited potent activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.gov Other derivatives in the same study also showed significant antifungal activity. nih.gov

Research on different piperidin-4-one structures, which are related heterocyclic compounds, has also confirmed antibacterial and antifungal potential, indicating that the piperidine ring is a valuable component in the design of new antimicrobial agents. biomedpharmajournal.org

Table 2: Antibacterial Activity of a Piperidinylcarbonyl-Containing Benzimidazole Derivative This table is interactive. You can sort and filter the data.

Compound Bacterial Strain MIC (µg/mL) Source
20 Staphylococcus aureus 6.25 nih.gov
20 MRSA 6.25 nih.gov

In Vivo Preclinical Investigations (Non-Human Biological Systems)

Assessment of Efficacy in Relevant Animal Models of Disease

The therapeutic potential of compounds structurally related to this compound has been evaluated in various non-human biological systems, demonstrating efficacy in models of metabolic, neurological, and pain-related disorders.

In the realm of metabolic diseases, a series of (4-piperidin-1-yl)phenyl amides were assessed for their potential as treatments for obesity and type II diabetes. nih.gov Two lead compounds from this series demonstrated significant thermogenesis effects when administered to human beta(3)-adrenergic receptor transgenic mice, indicating potent and selective agonism at this receptor which is involved in energy metabolism. nih.gov

For neurological disorders, new analogues of N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides were synthesized and tested for anti-seizure activity in a mouse model. researchgate.net The study utilized pentylenetetrazole (PTZ) to induce seizures, and the most active compound, featuring a 3,4-dimethylphenyl residue, was shown to increase the seizure inhibition threshold more effectively than the reference drug, thalidomide. researchgate.net

Furthermore, the analgesic potential of related piperidine derivatives has been confirmed in vivo. A study on phenolic diaryl amino piperidines, which act as delta opioid receptor agonists, demonstrated anti-nociceptive activity in two different rodent models of pain. nih.gov This finding supports the potential of this class of compounds to provide a novel mechanism for pain management. nih.gov

Table 2: In Vivo Efficacy of Structurally Related Compounds in Animal Models

Compound Class Animal Model Disease/Condition Model Key Finding Reference
(4-Piperidin-1-yl)phenyl amides Transgenic Mice (human beta-3 adrenergic receptor) Obesity / Type II Diabetes Showed significant thermogenesis effects, indicating potent beta-3 agonism. nih.gov
N-Aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides Mice Pentylenetetrazole (PTZ)-induced seizures A lead compound increased the seizure inhibition threshold compared to thalidomide. researchgate.net

Evaluation of Metabolic Stability in Preclinical Biological Matrices

The metabolic stability of a compound is a critical parameter in preclinical development, influencing its bioavailability and duration of action. Investigations into benzamide derivatives structurally similar to this compound have provided insights into their metabolic profiles in relevant biological systems.

In the context of developing antifiloviral agents, representative 4-(aminomethyl)benzamides were found to possess good metabolic stability. nih.gov These compounds, which act as inhibitors of Ebola and Marburg virus entry, were stable in both rat and human plasma and liver microsomes, suggesting favorable pharmacokinetic properties for further development. nih.gov

Studies on piperine, which contains a piperidine ring, have also shed light on potential metabolic pathways. Piperine is known to inhibit UDP-glucose dehydrogenase, an enzyme involved in the glucuronidation process that facilitates the elimination of foreign substances. nih.gov It also demonstrates inhibitory effects on liver and intestinal UDP-glucuronyl transferase and aryl hydrocarbon hydroxylase enzymes, which can impact the metabolism of co-administered drugs. nih.gov These interactions highlight the importance of the piperidine moiety in influencing metabolic enzyme activity.

Table 3: Metabolic Stability Findings for Related Compounds

Compound Class Biological Matrix Finding Reference
4-(Aminomethyl)benzamides Rat and Human Plasma, Liver Microsomes Demonstrated good metabolic stability. nih.gov

Computational Chemistry and in Silico Drug Design Strategies

Molecular Modeling for Ligand-Target Interactions

Molecular modeling simulates the interaction between a ligand (the drug candidate) and its biological target (typically a protein or enzyme). This approach is fundamental to understanding the basis of a compound's activity and provides a roadmap for structural optimization.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound within the active site of a target protein. By evaluating various poses and calculating a "docking score," researchers can hypothesize the most stable and likely binding mode. This technique is crucial for interpreting structure-activity relationships at a molecular level.

For derivatives containing similar benzamide (B126) or piperidine (B6355638) moieties, docking studies have successfully elucidated key binding interactions. For example, in studies of benzamide derivatives targeting butyrylcholinesterase, arene-arene interactions between the compound's phenyl rings and tryptophan residues in the active site were identified as critical for binding. hilarispublisher.com Similarly, docking studies on other piperidine-containing compounds have revealed essential hydrogen bonds and hydrophobic contacts that dictate binding affinity. researchgate.netresearchgate.net

For N-(4-piperidin-1-ylphenyl)benzamide, a docking study would aim to identify how its distinct chemical features interact with a given receptor's binding pocket. The key interacting groups would be the amide hydrogen (as a hydrogen bond donor), the carbonyl oxygen (as a hydrogen bond acceptor), the two aromatic rings (for potential π-π stacking or hydrophobic interactions), and the aliphatic piperidine ring (for hydrophobic interactions).

Table 1: Hypothetical Key Molecular Interactions for this compound in a Receptor Binding Site

Interaction TypePotential Interacting Group on CompoundCorresponding Receptor Residue Type (Example)
Hydrogen Bond (Donor)Amide N-HAspartic Acid, Glutamic Acid (side chain C=O)
Hydrogen Bond (Acceptor)Benzamide C=OSerine, Threonine (side chain -OH); Lysine (-NH3+)
π-π StackingPhenyl Ring, Benzamide RingPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic (Aliphatic)Piperidine RingLeucine, Isoleucine, Valine, Alanine
Hydrophobic (Aromatic)Phenyl Ring, Benzamide RingPhenylalanine, Tryptophan

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms in the ligand-receptor complex over time, MD can assess the stability of the docked conformation and explore the flexibility of both the ligand and the protein. nih.gov This technique is invaluable for refining the initial binding mode predicted by docking and for calculating binding free energies more accurately.

Studies combining docking with MD simulations have demonstrated that this dual approach confirms the stability of ligand-protein complexes and validates the predicted binding conformations. nih.govnih.gov For this compound, an MD simulation would be a critical follow-up to docking. It would allow researchers to observe the conformational flexibility of the piperidine ring and the rotational freedom around the amide bond, ensuring that the predicted binding pose is stable and energetically favorable over time.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

2D-QSAR models correlate biological activity with physicochemical descriptors calculated from the 2D structure of the molecules. These descriptors can include properties like molecular weight, lipophilicity (logP), polar surface area (PSA), and counts of hydrogen bond donors and acceptors.

QSAR studies on complex benzamide derivatives have successfully generated models with high statistical quality and predictive power for antiulcer activity. researchgate.net Other analyses on piperidine derivatives have used the classical Hansch model, which employs hydrophobic, electronic, and steric parameters to explain binding affinity. nih.gov For a series of this compound analogs, a 2D-QSAR model would be developed by correlating their measured biological activities with a set of calculated descriptors. A statistically robust model could then predict the activity of new analogs based solely on their proposed structures.

Table 2: Key 2D Physicochemical Descriptors for this compound

DescriptorCalculated Value/DescriptionRelevance in Drug Design
Molecular FormulaC18H20N2OBasic structural information
Molecular Weight280.37 g/mol Influences absorption and distribution; often constrained in fragment-based design
Topological Polar Surface Area (TPSA)32.34 ŲPredicts transport properties like intestinal absorption and blood-brain barrier penetration
logP (Octanol-Water Partition Coefficient)3.8 - 4.2 (Predicted)Measures lipophilicity, affecting solubility, permeability, and metabolic stability
Hydrogen Bond Donors1 (Amide N-H)Crucial for specific ligand-receptor interactions
Hydrogen Bond Acceptors2 (Amide C=O, Piperidine N)Crucial for specific ligand-receptor interactions
Number of Rotatable Bonds3Influences conformational flexibility and binding entropy

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond 2D descriptors by considering the 3D properties of molecules. slideshare.net These techniques require the alignment of a set of active compounds and then calculate steric and electrostatic fields around them. The resulting models generate 3D contour maps that visualize regions where modifications to the structure would likely enhance or diminish activity.

Successful 3D-QSAR studies have been conducted on various benzamide and piperidine derivatives, yielding models with strong predictive capabilities that guide the rational design of new inhibitors. nih.govnih.govnih.gov For a series of this compound analogs, a CoMFA/CoMSIA study would provide invaluable visual feedback. For instance, a contour map might show a green region near the benzamide ring, indicating that adding bulky steric groups there would be favorable for activity, while a red region near the piperidine ring might suggest that electronegative groups are unfavorable.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is a 3D abstract representation of the key molecular features responsible for a drug's biological activity. Pharmacophore modeling involves identifying these essential features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—and their spatial arrangement. Once a reliable pharmacophore model is built, it can be used as a 3D query to rapidly screen large databases of virtual compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.gov

This approach has been effectively used to identify selective inhibitors for various targets. nih.gov The this compound structure contains several distinct pharmacophoric features that would be crucial for its interaction with a biological target.

Table 3: Pharmacophoric Features of this compound

Feature TypeDescription
Hydrogen Bond Donor (HBD)The nitrogen-hydrogen group of the amide linkage.
Hydrogen Bond Acceptor (HBA)The carbonyl oxygen of the amide linkage.
Aromatic Ring (AR)The unsubstituted phenyl ring of the benzoyl group.
Aromatic Ring (AR)The substituted phenyl ring.
Hydrophobic (HY)The saturated piperidine ring.

A virtual screening campaign using a pharmacophore derived from this compound would filter millions of compounds, shortlisting those that possess these features in the correct 3D orientation. This significantly narrows down the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. While specific DFT analysis for this compound is not extensively documented in publicly available literature, the principles of such analyses can be applied to understand its expected electronic properties.

A typical DFT study would involve the optimization of the molecule's three-dimensional geometry to its lowest energy state. From this optimized structure, a variety of electronic and reactivity descriptors can be calculated. These descriptors provide insights into the molecule's stability, reactivity, and potential interaction with biological targets.

Key Reactivity Descriptors:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Mulliken Atomic Charges: This analysis distributes the total molecular charge among the individual atoms, providing a picture of the electrostatic potential of the molecule. Identifying electron-rich and electron-deficient centers is vital for understanding potential non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological macromolecules.

Predictive In Silico Tools for Bioactivity Spectra and Target Identification

In silico tools that predict the biological activity spectrum of a compound are invaluable in the early stages of drug discovery. These tools utilize algorithms based on the structural formulas of compounds with known biological activities to predict the probable effects of a new molecule.

Based on the structural motifs present in this compound—a benzamide core, a piperidine ring, and a disubstituted phenyl group—a predictive analysis would likely suggest a range of potential biological activities. For instance, benzamide derivatives are known to exhibit a wide array of pharmacological effects, including antipsychotic, antiemetic, and anticancer activities. Similarly, the piperidine moiety is a common feature in many centrally acting drugs.

Table of Predicted Activities (Hypothetical):

Predicted Biological ActivityProbability to be Active (Pa)Probability to be Inactive (Pi)
GPCR Ligand> 0.5< 0.1
Kinase Inhibitor> 0.4< 0.2
Enzyme Inhibitor> 0.3< 0.3
Ion Channel Modulator> 0.2< 0.4

Note: The data in this table is hypothetical and for illustrative purposes only, as specific predictive analysis for this compound is not publicly available.

In silico predictions are a crucial first step in hypothesis generation for the biological evaluation of a compound. They can guide researchers in designing focused in vitro and in vivo experiments to confirm the predicted activities and identify specific molecular targets. The integration of these computational predictions with experimental validation is a cornerstone of modern drug discovery.

Emerging Research Directions and Future Perspectives for N 4 Piperidin 1 Ylphenyl Benzamide Based Research

Exploration of Multi-Target Directed Ligand Design Principles

The paradigm of "one molecule, one target" is progressively being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. The development of multi-target-directed ligands (MTDLs) offers a promising strategy to address this complexity by designing single chemical entities that can modulate multiple biological targets simultaneously. nih.gov For N-(4-piperidin-1-ylphenyl)benzamide-based research, this involves the rational design of analogues that can interact with various proteins or pathways implicated in a specific disease.

A key principle in the design of MTDLs is the incorporation of pharmacophoric elements from different known ligands into a single molecular framework. For instance, in the context of Alzheimer's disease, researchers have designed N-benzylpiperidine analogs that act as multifunctional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in the disease's pathology. nih.gov This approach often involves linking two or more pharmacophores with an appropriate spacer to ensure optimal interaction with the respective binding sites. Molecular modeling and computational docking studies are instrumental in guiding the design of these MTDLs, predicting their binding affinities and modes of interaction with the target proteins. nih.gov

The structural features of this compound, with its piperidine (B6355638) ring, benzamide (B126) core, and phenyl group, offer multiple points for chemical modification to introduce additional functionalities. For example, modifications to the benzamide or the N-phenyl group could be explored to incorporate moieties known to inhibit other relevant targets, such as monoamine oxidase (MAO) in the case of neurodegenerative diseases. rsc.org

Table 1: Examples of Multi-Target-Directed Ligand Design Strategies

Therapeutic AreaTarget 1Target 2Design PrincipleReference
Alzheimer's DiseaseAcetylcholinesterase (AChE)β-secretase-1 (BACE-1)Combination of pharmacophores from known inhibitors nih.gov
Alzheimer's DiseaseAcetylcholinesterase (AChE)Monoamine Oxidase B (MAO-B)Integration of distinct inhibitory motifs into a single scaffold rsc.org

Development of this compound Conjugates and Prodrug Strategies

To overcome limitations such as poor solubility, unfavorable pharmacokinetic profiles, or off-target toxicity, researchers are increasingly turning to the development of drug conjugates and prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. This approach can significantly improve the oral bioavailability and therapeutic index of a compound.

For this compound and its analogues, various prodrug strategies could be envisioned. For instance, the secondary amine of the piperidine ring or the amide nitrogen of the benzamide moiety could be functionalized with promoieties that are cleaved by specific enzymes or under certain physiological conditions. These promoieties can be designed to enhance water solubility, improve membrane permeability, or target specific tissues.

A patent for prodrugs of piperazine (B1678402) and substituted piperidine antiviral agents highlights the potential of this approach. The invention describes the chemical modification of the parent drug to create a new chemical entity that efficiently regenerates the active molecule in the body, leading to enhanced drug exposure.

Drug conjugates, on the other hand, involve linking the active compound to another molecule, such as a peptide, antibody, or polymer, to achieve targeted delivery or to combine therapeutic effects. For example, conjugating an this compound derivative with anticancer activity to a tumor-targeting peptide could enhance its accumulation in cancer cells while minimizing exposure to healthy tissues.

Application of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify structure-activity relationships (SAR) and predict the properties of novel compounds. nih.gov For the optimization of this compound derivatives, AI and ML can be employed in several ways.

Generative models can design novel molecules with desired properties by learning from existing data. These models can explore a vast chemical space to propose new analogues of this compound with potentially improved potency, selectivity, or pharmacokinetic profiles. For example, a fragment-based reinforcement learning approach has been used to generate new molecules with optimized properties.

Predictive models, such as quantitative structure-activity relationship (QSAR) models, can be developed to forecast the biological activity of newly designed compounds before their synthesis. This can significantly reduce the time and cost associated with experimental screening. Machine learning models have been successfully used to predict the biological activity of aromatase inhibitors and to explore similar compounds in chemical databases.

Furthermore, AI can assist in multi-parameter optimization, a significant challenge in lead optimization where multiple properties like potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles need to be balanced. nih.gov

Table 2: Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Generative ModelsDesign of novel analogues with desired properties.Accelerated discovery of new lead compounds.
Predictive Modeling (QSAR)Prediction of biological activity and properties.Reduced reliance on extensive experimental screening.
Multi-Parameter OptimizationBalancing of multiple drug-like properties.Improved success rate in lead optimization.

Advanced Preclinical Model Systems for Efficacy Validation

The translation of promising in vitro findings into in vivo efficacy is a critical step in drug development. The use of advanced preclinical models that more accurately recapitulate human physiology and disease pathology is crucial for the successful validation of this compound-based drug candidates.

Beyond traditional 2D cell cultures, three-dimensional (3D) organoid technology has emerged as a powerful tool for preclinical drug testing. sciltp.comsciltp.com Organoids are self-organizing 3D structures grown from stem cells that mimic the architecture and function of human organs. nih.gov Patient-derived organoids, in particular, can capture the genetic and phenotypic heterogeneity of human diseases, offering a more predictive platform for evaluating drug efficacy and toxicity. huborganoids.nlnih.gov For instance, tumor organoids derived from cancer patients can be used to test the anti-cancer activity of this compound derivatives in a patient-specific manner. sciltp.comnih.gov

In addition to organoids, patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, provide a valuable in vivo platform for efficacy studies. nih.gov These models have been shown to retain the molecular characteristics of the original human tumor, making them highly relevant for preclinical evaluation of novel cancer therapeutics. nih.gov For neurodegenerative diseases, transgenic animal models that express human disease-related genes are instrumental in assessing the therapeutic potential of new compounds in a more physiologically relevant context.

The use of these advanced preclinical models will be instrumental in de-risking the clinical development of this compound-based therapies and increasing the likelihood of their successful translation to the clinic.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-piperidin-1-ylphenyl)benzamide, and how can reaction yields be improved?

  • Methodological Answer : Multi-step synthesis involving amide coupling (e.g., HATU/DCC-mediated) between 4-piperidin-1-ylaniline and benzoyl chloride derivatives. Solvent selection (DMF or DCM) and temperature control (0–25°C) are critical for minimizing side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity . Monitor intermediates using TLC/HPLC to validate reaction progress .

Q. How can the crystallographic structure of this compound be resolved to confirm its conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement). Key parameters include space group determination, hydrogen bonding analysis, and thermal displacement parameter optimization. Compare experimental data with computational models (e.g., DFT) to validate torsional angles and piperidine ring puckering .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm aromatic proton environments and piperidine N-substitution (δ ~2.5–3.5 ppm for piperidine protons) .
  • MS : High-resolution ESI-MS for molecular ion validation and isotopic pattern matching.
  • FT-IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) for functional group confirmation .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across assays be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Use enzyme inhibition (e.g., kinase profiling) and cell-based viability assays (e.g., MTT) to cross-validate activity.
  • Structural Analysis : Correlate activity differences with conformational changes (e.g., piperidine ring flexibility) via SXRD or molecular dynamics simulations .
  • Solubility Optimization : Adjust solvent systems (e.g., DMSO/PBS ratios) to ensure compound stability in biological matrices .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents at the benzamide para-position (e.g., -CF₃, -OCH₃) or modify the piperidine ring (e.g., 4-methylpiperidine) to assess steric/electronic effects .
  • Computational Modeling : Molecular docking (AutoDock Vina) against target proteins (e.g., PARP-1 or dopamine receptors) to predict binding affinities and guide analog design .

Q. How can crystallization conditions be optimized to obtain high-quality crystals for X-ray studies?

  • Methodological Answer : Screen solvents (e.g., ethanol/water mixtures) and employ vapor diffusion techniques. Use additives (e.g., ammonium sulfate) to enhance lattice stability. Refinement in SHELXL with anisotropic displacement parameters improves resolution of piperidine-phenyl dihedral angles .

Q. What experimental approaches validate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for metabolite identification (e.g., hydroxylation at piperidine or benzamide positions) .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to evaluate the therapeutic window of this compound?

  • Methodological Answer : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) in cell viability assays. Calculate IC₅₀/EC₅₀ values via nonlinear regression (GraphPad Prism). Include positive controls (e.g., staurosporine for apoptosis) and validate with replicate experiments (n ≥ 3) .

Q. What statistical methods are appropriate for analyzing discrepancies in enzyme inhibition data?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare inhibition rates across enzyme isoforms. Use principal component analysis (PCA) to identify outlier datasets caused by solvent effects or compound degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.